5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Overview
Description
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid is a cyclohexadienecarboxylic acid with the chemical formula C7H8O4. It is characterized by having two hydroxy substituents at the 5- and 6-positions and a carboxylic acid group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid can be synthesized through microbial access using engineered cells of Escherichia coli. This method involves the conversion of chorismate to 2,3-dihydroxy-2,3-dihydrobenzoic acid via a series of enzymatic reactions . The reaction conditions typically include maintaining the engineered E. coli cells in a suitable growth medium and optimizing the expression of the necessary enzymes.
Industrial Production Methods
Industrial production of 2,3-dihydroxy-2,3-dihydrobenzoic acid may involve the use of biotechnological processes, leveraging the capabilities of genetically modified microorganisms to produce the compound in large quantities. This approach is advantageous due to its efficiency and the ability to control the production process through genetic engineering .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxy and carboxylic acid groups, which are reactive sites on the molecule .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 2,3-dihydroxy-2,3-dihydrobenzoic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions can occur under acidic or basic conditions, with reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-2,3-dihydrobenzoic acid involves its ability to chelate metal ions, particularly iron. The catechol group in the molecule binds strongly to iron ions, forming stable complexes. This property is exploited in its use as an iron-chelating agent in medical applications . Additionally, the compound can interact with various enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid can be compared to other dihydroxybenzoic acids, such as:
2,3-Dihydroxybenzoic acid: Similar in structure but lacks the dihydro configuration.
2,4-Dihydroxybenzoic acid (β-Resorcylic acid): Differently positioned hydroxy groups.
2,5-Dihydroxybenzoic acid (Gentisic acid): Hydroxy groups at the 2 and 5 positions.
2,6-Dihydroxybenzoic acid (γ-Resorcylic acid): Hydroxy groups at the 2 and 6 positions.
3,4-Dihydroxybenzoic acid (Protocatechuic acid): Hydroxy groups at the 3 and 4 positions.
3,5-Dihydroxybenzoic acid (α-Resorcylic acid): Hydroxy groups at the 3 and 5 positions.
The uniqueness of 2,3-dihydroxy-2,3-dihydrobenzoic acid lies in its specific configuration and the presence of the dihydro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCSWYKICIYAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274252 | |
Record name | 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100459-00-5 | |
Record name | 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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